molecular formula C17H25ClN2 B2360674 N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride CAS No. 1078634-33-9

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride

Cat. No.: B2360674
CAS No.: 1078634-33-9
M. Wt: 292.85
InChI Key: BFFWIZWHVHZNEQ-UHFFFAOYSA-N
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Description

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is a complex organic compound. Based on its name, it likely contains an indene (a polycyclic hydrocarbon) and amine (a functional group containing a basic nitrogen atom with a lone pair) moieties .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride and its derivatives have been extensively used in the field of chemical synthesis. The compound has been involved in reactions such as the deprotonation of N-tert-Butylimino derivatives of aldehydes, leading to the formation of various pyridines and pyridinium salts. For instance, N-tert-Butylimino derivatives were reacted with vinamidinium chloride, yielding 2-alkylaminopentadienimine derivatives, which were isolated as their corresponding hydrochloride with good yields. This reaction pathway was pivotal in affording access to 3-alkylpyridines or 3-alkylpyridinium salts (Wypych et al., 2008).

Catalysis and Reaction Mechanisms

The compound has also been central to studies exploring reaction mechanisms and catalysis. For instance, the study of hydrocarbon amination by chloramine-T derivatives catalyzed by (diimine)copper complexes provided insights into ligand-accelerated catalysis and the C−H insertion process. The amination of various substrates revealed significant sensitivity to the electronic character of the substrates, thereby shedding light on the mechanistic aspects of these transformations (Barman et al., 2010).

Ionic Liquids and Carboxylating Properties

In the realm of ionic liquids, certain derivatives of this compound have demonstrated noteworthy carboxylating properties. For instance, 1-Butyl-3-methylimidazolium hydrogen carbonate was utilized as an ionic liquid with carboxylating capabilities to transform amines into the corresponding carbamate esters, showcasing its potential in organic synthesis and functionalization reactions (Nicola et al., 2016).

Fluorescent Chemosensors

The compound has found applications in the development of chemosensors as well. A fluorescent probe incorporating this compound detected Cu(II) ions exclusively among various heavy and transition metal ions. This was achieved through a colorimetric method with a significant red-shift in emission, attributed to the deprotonation of the secondary amines, thereby highlighting its application in selective metal ion detection (Xu et al., 2005).

CO2 Capture

In environmental applications, a specific ionic liquid variant of the compound has been effective in CO2 capture. This process involves the reversible sequestration of CO2 as a carbamate salt, showcasing an efficient and nonvolatile method for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Properties

IUPAC Name

N-butyl-3-butyliminoinden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.ClH/c1-3-5-11-18-16-13-17(19-12-6-4-2)15-10-8-7-9-14(15)16;/h7-10,13,18H,3-6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGJOJRWYKOTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NCCCC)C2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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